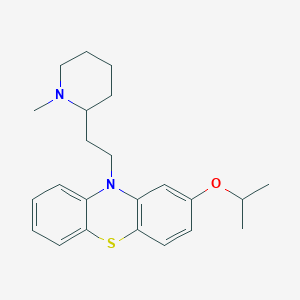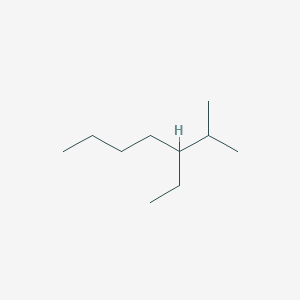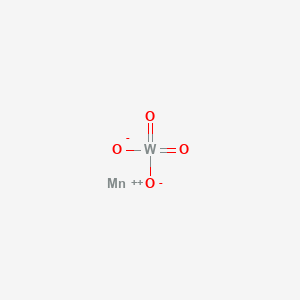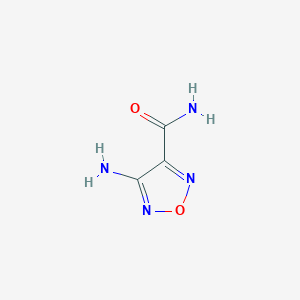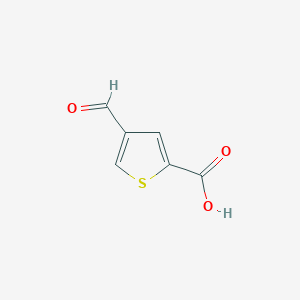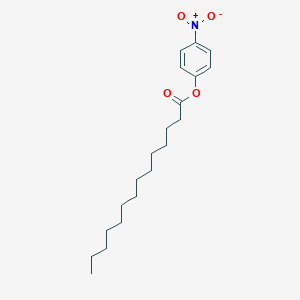
Tetradecanoic acid, 4-nitrophenyl ester
説明
Tetradecanoic acid, 4-nitrophenyl ester, also known as p-Nitrophenyl myristate, is a chemical compound . It is a derivative of myristic acid, which is a common saturated fatty acid .
Physical And Chemical Properties Analysis
Tetradecanoic acid, 4-nitrophenyl ester shares similar properties with its parent compound, myristic acid. Myristic acid is a colorless or white solid with a melting point of 54.4 °C and a boiling point of 326.2 °C at 760 mmHg .科学的研究の応用
Substrate for Lipase Activity Measurement
4-Nitrophenyl myristate is often used as a substrate to measure the activity of lipase . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), and their activity is crucial in numerous biological processes, including digestion, transport and processing of dietary lipids.
Substrate for Esterase Activity Measurement
In addition to lipases, 4-Nitrophenyl myristate can also be used to measure the activity of esterases . Esterases are enzymes that split esters into an acid and an alcohol in a chemical reaction with water, which is known as hydrolysis. They play a significant role in many biological processes, including the metabolism of lipids and proteins.
Substrate for Neutral Lipase Activity Measurement
4-Nitrophenyl myristate is used as a substrate to measure the activity of neutral lipase . Neutral lipases are a type of lipase that work best at a neutral pH. They are involved in diverse biological processes, including lipid metabolism and signal transduction.
Pseudo-enzymatic Hydrolysis Research
Research has been conducted on the pseudo-enzymatic hydrolysis of 4-Nitrophenyl myristate by human serum albumin . This research is important for understanding the biochemical and biophysical properties of human serum albumin, which plays a critical role in the transport of various substances, including drugs, in the body.
Drug Interaction Studies
The interaction of drugs with 4-Nitrophenyl myristate can be studied to understand how these drugs can modulate the binding of 4-Nitrophenyl myristate to proteins like human serum albumin . This is crucial in pharmacokinetics and pharmacodynamics, the study of how the body affects a specific drug after administration.
Biochemical Research
4-Nitrophenyl myristate is used in various biochemical research applications due to its properties. For instance, it can be used to study enzyme kinetics, protein-ligand interactions, and other biochemical pathways .
Safety and Hazards
作用機序
Target of Action
4-Nitrophenyl myristate, also known as Tetradecanoic acid, 4-nitrophenyl ester, primarily targets enzymes such as bile salt-activated lipase , esterase , and neutral lipase . These enzymes play a crucial role in the hydrolysis of ester bonds in dietary triglycerides, facilitating their absorption in the digestive system.
Mode of Action
The compound acts as a substrate for these enzymes . Upon interaction with the enzymes, it undergoes hydrolysis, leading to the release of 4-nitrophenol and myristic acid. The change in absorbance due to the release of 4-nitrophenol is often measured to determine the activity of these enzymes.
Result of Action
The hydrolysis of 4-Nitrophenyl myristate by lipases results in the production of 4-nitrophenol and myristic acid. This reaction is often used in laboratory settings to measure the activity of lipases .
Action Environment
The action of 4-Nitrophenyl myristate is influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by pH, temperature, and the presence of other compounds. Moreover, the compound’s stability may be influenced by storage conditions .
特性
IUPAC Name |
(4-nitrophenyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)25-19-16-14-18(15-17-19)21(23)24/h14-17H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBNFJIVAHGZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074530 | |
| Record name | Tetradecanoic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl myristate | |
CAS RN |
14617-85-7 | |
| Record name | p-Nitrophenyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14617-85-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



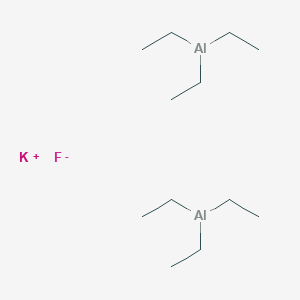
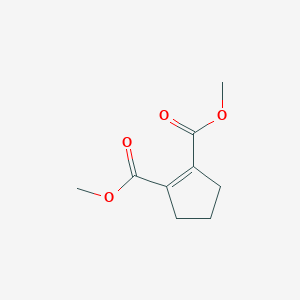
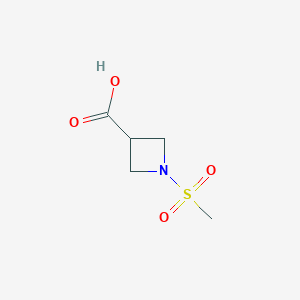
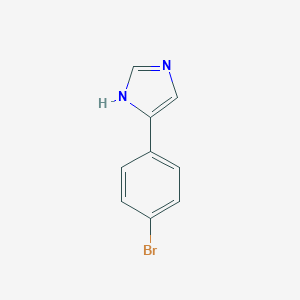
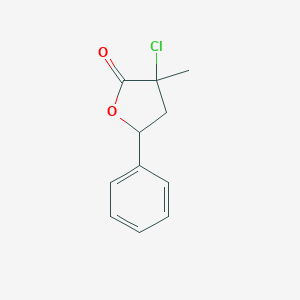

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)

